N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-[(2-phenoxyacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-18(23)17-14-10-6-3-7-11-15(14)25-19(17)21-16(22)12-24-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRNUVYSDWIEEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and organic semiconductors
Mechanism of Action
The mechanism of action of N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent Variations and Physicochemical Properties
The target compound’s phenoxyacetamido group distinguishes it from analogs with alternative amide or urea moieties. Key comparisons include:
Table 1: Substituent Profiles and Physicochemical Data
Key Observations :
- Substituent Impact on Yield : Bulkier groups (e.g., pyridin-2-yl in Compound 27) correlate with higher yields (80%) compared to acetylated derivatives (Compound 35, 14%) .
- Thermal Stability : Melting points vary widely (158–251°C), with acetylated derivatives (Compound 35) showing higher thermal stability .
- Biological Activity: Phenoxyacetamido (target compound) and vinylogous urea (NSC727447) groups are associated with enzyme inhibition, though specific data for the target compound are lacking .
Critical Analysis of Structural Modifications
- Phenoxyacetamido vs.
- N-Methylation: The N-methyl carboxamide in the target compound could reduce metabolic degradation compared to non-methylated analogs (e.g., NSC727447) .
Biological Activity
N-methyl-2-(2-phenoxyacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These derivatives are recognized for their diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.
Target of Action
The compound primarily targets the Actin-related protein 2/3 complex , which plays a crucial role in actin cytoskeleton dynamics. By interacting with this complex, the compound can influence various cellular processes that are regulated by the actin cytoskeleton.
Mode of Action
The interaction with the Actin-related protein 2/3 complex leads to alterations in the actin cytoskeleton, potentially affecting cellular morphology and motility. This mechanism is significant in contexts such as cancer metastasis and immune cell function.
Biochemical Pathways
Given its target, this compound is likely to impact pathways related to:
- Cell migration
- Cell division
- Signal transduction processes associated with actin dynamics.
Antitumor Activity
Thiophene carboxamide derivatives have been linked to significant antitumor activity. For instance, related compounds have shown potent inhibition of mitochondrial complex I, which is crucial for energy production in cancer cells. This inhibition can lead to apoptosis in tumor cells.
Anti-inflammatory Effects
In studies involving similar compounds, significant anti-inflammatory effects were observed. For example:
- Compounds demonstrated a reduction in paw thickness (63.35%) and weight (68.26%) in inflammation models.
- They also lowered pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60% .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of thiophene derivatives against various cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
Study 2: In Vivo Anti-inflammatory Activity
In vivo models demonstrated that this compound could significantly inhibit COX-2 activity with IC50 values ranging from 0.06 μM to 0.97 μM. This positions it as a promising candidate for treating inflammatory conditions without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Summary of Research Findings
| Activity | IC50 Value | Effectiveness |
|---|---|---|
| COX-2 Inhibition | 0.06 - 0.97 μM | Moderate to potent |
| Tumor Cell Viability | Comparable to standard chemotherapeutics | Significant inhibition |
| Anti-inflammatory | Paw thickness reduction by 63.35% | Effective in vivo |
Q & A
Q. What synthetic strategies are commonly employed to prepare cycloheptathiophene-3-carboxamide derivatives, and how are yields optimized?
- Methodological Answer : Cycloheptathiophene-3-carboxamide derivatives are synthesized via carbodiimide-mediated coupling (e.g., method B in ). Key steps include:
- Reagent Selection : Use of benzoyl chlorides or phenoxyacetyl chlorides as acylating agents. For example, 2-chloro-4-fluorobenzoyl chloride yielded 25% product in .
- Solvent Systems : Dichloromethane (DCM) or pyridine for reaction steps, followed by purification via flash chromatography (e.g., cyclohexane:EtOAc gradients in ).
- Crystallization : Ethanol or methanol recrystallization improves purity, as seen in compounds 18 and 19 (29–41% yields) .
- Yield Optimization : Lower yields (e.g., 20–30%) are attributed to steric hindrance from bulky substituents; smaller groups (e.g., methoxy) improve reactivity .
Q. Which spectroscopic techniques are critical for characterizing cycloheptathiophene-3-carboxamide derivatives?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming regiochemistry and substituent integration. For example, cycloheptane CH2 groups appear as multiplet signals at δ 1.40–2.85 ppm, while aromatic protons show distinct splitting patterns (e.g., δ 7.00–7.60 ppm in ) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ matching theoretical values within 2 ppm error in ).
- X-ray Crystallography : Resolves absolute stereochemistry in crystalline derivatives (not explicitly shown in evidence but inferred from structural analogs) .
Advanced Research Questions
Q. How can structural modifications enhance the antiviral activity of cycloheptathiophene-3-carboxamide derivatives targeting HIV-1 RNase H?
- Methodological Answer :
- SAR Studies :
- Substituent Effects : Pyridinyl groups (e.g., compound 27 in ) improve binding affinity to RNase H through π-π stacking.
- Bioisosteric Replacement : Replacing methoxy with sulfonyl groups (e.g., ) enhances solubility and target engagement.
- Mechanistic Validation : Mutagenesis assays (e.g., ) identify residues critical for RNase H inhibition. For example, replacing Aspartic acid with Alanine (D-to-A mutants) validates binding pockets .
- Computational Modeling : ICReDD’s quantum chemical path searches () predict optimal substituent conformations, reducing trial-and-error synthesis .
Q. How do researchers resolve discrepancies in biological activity data among structurally similar derivatives?
- Methodological Answer :
- Systematic Reproducibility Checks :
- Purification Validation : HPLC purity >95% () ensures activity is not confounded by impurities.
- Assay Standardization : Use of consistent cell lines (e.g., HEK293 for HIV-1 inhibition in ) minimizes variability.
- Data Contradiction Analysis :
- Meta-Analysis : Compare IC50 values across studies (e.g., compound 9 in vs. NSC727447 in ) to identify outliers linked to assay conditions.
- Crystallographic Overlays : Compare ligand-binding modes (if available) to explain potency differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
